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Compound of Interest |

Compound Name: (R)-O-Anisyl phenyl sulfoxide
CAS No.: 60301-04-4; 91902-74-8
Cat. No.: B2622516
. J

In the absence of direct data for o-anisyl phenyl sulfoxide, an analysis of closely related
structures provides valuable insights into the expected bond lengths, angles, and potential
intermolecular interactions. Key comparators include methyl phenyl sulfoxide and various
substituted diaryl sulfoxides.

The central C-S-O-C core of aryl sulfoxides dictates their chemical and physical properties. The
stereoelectronic influence of the substituents on the aromatic rings can significantly impact the
conformation of the molecule in the solid state. For o-anisyl phenyl sulfoxide, the presence of
the ortho-methoxy group is anticipated to induce specific steric and electronic effects,
influencing the torsion angles around the S-C(aryl) bonds and potentially participating in
intramolecular hydrogen bonding or other non-covalent interactions.
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S-C(aryl) .
S=0 Bond C-S-C Bond Key Torsion CSD
Compound Bond
Length (A) Angle (°) Angles (°) Refcode
Lengths (A)
Methyl 1.795 (S-
C-S-C-C:
Phenyl 1.492 97.4 Cph), 1.799 g5 3 MESUOXO01
Sulfoxide (S-Cme) '
Diphenyl C-S-C-C:
) 1.485 97.3 1.791, 1.803 DPSOFX01
Sulfoxide 76.9, 88.4
(4-
methylphenyl C-S-C-C:
1.488 97.1 1.793, 1.800 FUYQIV
) phenyl 79.2,85.1
sulfoxide

Data sourced from the Cambridge Structural Database (CSD). The values presented are
representative and may vary slightly between different crystallographic studies.

The data from these related structures suggest that the S=0 bond length in o-anisyl phenyl
sulfoxide is expected to be approximately 1.49 A. The C-S-C bond angle will likely be in the
range of 97-98°. The most significant structural question pertains to the conformation of the o-
methoxy group relative to the sulfoxide moiety, which can only be definitively answered through

experimental structure determination.

Experimental Workflow for Crystal Structure
Determination

The following protocol outlines a robust methodology for obtaining high-quality single crystals
of o-anisyl phenyl sulfoxide and determining its crystal structure via X-ray diffraction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Tech Support
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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